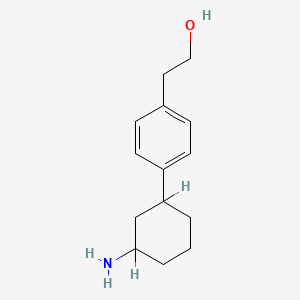
4-(3-Aminocyclohexyl)benzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminocyclohexyl)benzeneethanol is an organic compound with the molecular formula C14H21NO It is characterized by a benzene ring substituted with a 3-aminocyclohexyl group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocyclohexyl)benzeneethanol typically involves multi-step organic reactions. One common method is the reductive amination of 4-(3-cyclohexyl)benzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminocyclohexyl)benzeneethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(3-Aminocyclohexyl)benzoic acid.
Reduction: 4-(3-Aminocyclohexyl)benzylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Aminocyclohexyl)benzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Aminocyclohexyl)benzeneethanol involves its interaction with specific molecular targets. The ethanol group can participate in hydrogen bonding, while the amine group can act as a nucleophile in biochemical reactions. These interactions can influence various pathways, including enzyme activity and receptor binding, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminocyclohexyl)benzylamine
- 4-(3-Aminocyclohexyl)benzoic acid
- 4-(3-Cyclohexyl)benzeneethanol
Uniqueness
4-(3-Aminocyclohexyl)benzeneethanol is unique due to the presence of both an amine and an ethanol group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
Properties
CAS No. |
73823-81-1 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[4-(3-aminocyclohexyl)phenyl]ethanol |
InChI |
InChI=1S/C14H21NO/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h4-7,13-14,16H,1-3,8-10,15H2 |
InChI Key |
DAZNTCWAWDDQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)C2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
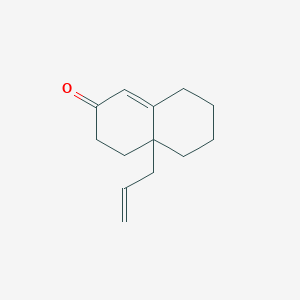
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
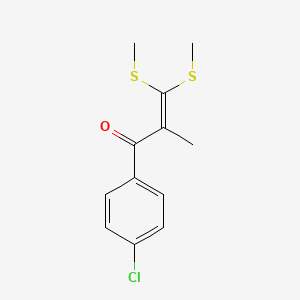
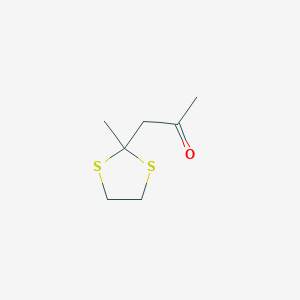
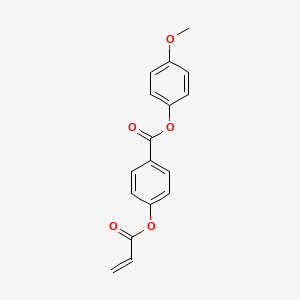
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
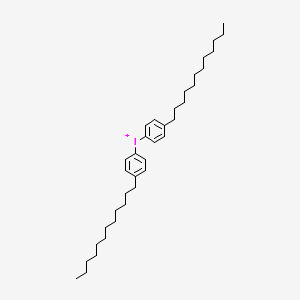
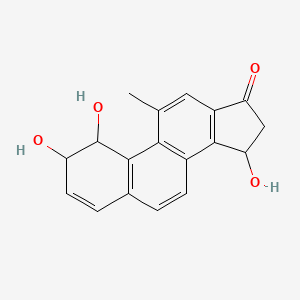
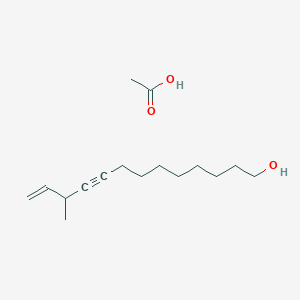
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)

